molecular formula C17H13Cl3N4O3 B2696919 Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate CAS No. 338961-65-2

Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate

Cat. No.: B2696919
CAS No.: 338961-65-2
M. Wt: 427.67
InChI Key: MLFHENHJMONAGY-UHFFFAOYSA-N
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Description

Historical Development and Research Evolution

The exploration of tetrazole derivatives began in the mid-20th century, driven by their utility as bioisosteres for carboxylic acids. Early work focused on angiotensin II receptor antagonists like losartan, which replaced carboxyl groups with tetrazoles to improve metabolic stability. The integration of tetrazoles into phenoxyacetate frameworks emerged later, motivated by the need to enhance ligand-receptor binding affinity and pharmacokinetic properties.

A pivotal advancement was the development of ultrasonication-assisted synthesis methods, which enabled efficient cyclization reactions for tetrazole formation. For instance, Mannich base condensations under ultrasonication reduced reaction times from hours to minutes while improving yields. The incorporation of halogenated aryl groups, as seen in the target compound, arose from structure-activity relationship (SAR) studies highlighting the role of electron-withdrawing substituents in boosting cytotoxic activity.

Significance in Medicinal Chemistry

Tetrazole-containing phenoxyacetates occupy a strategic niche due to their dual functionality:

  • Bioisosteric Replacement : The tetrazole ring mimics carboxylic acids’ planarity and acidity (pKa ~4.5–4.9) but offers superior metabolic resistance to glucuronidation.
  • Multitarget Potential : These derivatives exhibit broad-spectrum activity, including anticancer, antimicrobial, and anti-inflammatory effects. For example, tetrazole analogs of 3,3'-dimethoxybenzidine demonstrated IC50 values of 5.2–18.6 µM against HepG2, MCF-7, and HeLa cancer cells.

The chlorine substituents in Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-tetrazol-1-yl)phenoxy)acetate enhance lipophilicity and target engagement, as evidenced by similar compounds showing nanomolar binding affinities to apoptosis regulators like Bcl-2.

Theoretical Framework of Tetrazole Bioisosterism

Tetrazoles function as carboxylate surrogates through:

  • Electronic Similarity : Delocalized negative charge across the tetrazole ring enables hydrogen bonding analogous to carboxylate groups.
  • Steric Compatibility : The tetrazole’s planar geometry aligns with carboxylate-binding pockets in enzymes and receptors.

Table 1: Comparative Properties of Carboxylic Acids and Tetrazoles

Property Carboxylic Acid Tetrazole
pKa ~4.5–5.0 ~4.5–4.9
LogP (Anion) -1.2 -0.8
Hydrogen Bond Acceptor 2 3–4

Properties

IUPAC Name

ethyl 2-[2,4-dichloro-5-[5-(4-chlorophenyl)tetrazol-1-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N4O3/c1-2-26-16(25)9-27-15-8-14(12(19)7-13(15)20)24-17(21-22-23-24)10-3-5-11(18)6-4-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFHENHJMONAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl)phenoxy)acetate typically involves multi-step organic reactions. Here’s a simplified version:

  • Initial Formation of Tetrazole Ring: This step involves the reaction of 4-chlorophenyl with sodium azide (NaN3) in the presence of a solvent like DMF (dimethylformamide) under heat to form 5-(4-chlorophenyl)-1H-tetrazole.

  • Chlorination and Attachment of the Dichlorophenyl Group: The intermediate then undergoes a chlorination reaction followed by coupling with 2,4-dichlorophenyl under specific conditions like the use of a catalyst (Pd/C) and controlled temperature.

  • Final Ester Formation: The resultant compound reacts with ethyl bromoacetate in the presence of a base like K2CO3 (potassium carbonate) to form the final product.

Industrial Production Methods: In industrial settings, the synthesis involves scaled-up versions of the laboratory procedures with optimizations for yield, purity, and cost. Automated reactors and continuous flow chemistry techniques might be employed for higher efficiency.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility or introducing reactive handles for further derivatization.

  • Conditions :

    • Acidic: HCl (6M), reflux (90°C, 10–12 h)

    • Basic: NaOH (2M), ethanol/water (1:1), 60°C, 6 h

  • Product : 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetic acid

  • Characterization : Post-hydrolysis products are confirmed via ¹H NMR (δ 12.3 ppm for -COOH) and IR (broad peak at 2500–3300 cm⁻¹ for -OH) .

Nucleophilic Aromatic Substitution

The electron-deficient dichlorophenoxy ring facilitates nucleophilic substitution at the 2- and 4-positions (activated by electron-withdrawing groups).

  • Example Reaction :

    ReactantConditionsProduct
    AmmoniaDMF, 120°C, 8 hAmino-substituted derivative
    ThiophenolK₂CO₃, DMSO, 100°C, 6 hPhenylthioether analog
  • Outcome : Substitution preferentially occurs at the 2-position due to steric hindrance at the 4-position .

Tetrazole Ring Reactivity

The 1H-1,2,3,4-tetraazole ring participates in:

  • Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen atoms, forming stable complexes.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form N-alkylated derivatives.

    • Conditions : K₂CO₃, DMF, 60°C, 4 h

    • Yield : 75–85%

Oxidation/Reduction

  • Oxidation : The tetraazole ring is resistant to oxidation, but the sulfinyl group (if present in analogs) oxidizes to sulfonyl groups under strong oxidants (e.g., H₂O₂/AcOH).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole ring to an amine, altering biological activity .

Analytical Characterization

Key techniques for tracking reactions:

TechniqueKey Data Points
¹H NMR δ 1.3 ppm (ethyl CH₃), δ 4.3 ppm (OCH₂CH₃)
IR 1740 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N tetrazole)
MS m/z 427.67 (M⁺), 381.1 (M⁺–OCH₂CH₃)

Stability Under Ambient Conditions

The compound is stable at room temperature but degrades in UV light or high humidity:

  • Photodegradation : Forms dechlorinated byproducts (HPLC-UV monitoring).

  • Hydrolytic Stability : Half-life >30 days at pH 7, reduced to <7 days at pH 10.

This reactivity profile highlights its versatility as a scaffold for synthesizing bioactive analogs. Further studies are needed to explore regioselective modifications and catalytic applications.

Scientific Research Applications

Pharmacological Applications

Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate has been investigated for its potential as an antimicrobial agent and anticancer drug .

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetraazole compounds possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. In vitro studies have indicated that related tetraazole derivatives can inhibit tumor growth in various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)15
Compound BHeLa (Cervical)10
Ethyl 2-(2,4-dichloro...)MCF7 (Breast)TBD

These findings indicate that Ethyl 2-(2,4-dichloro...) could be developed further for therapeutic use against specific cancers.

Agrochemical Applications

In agrochemistry, the compound is being explored for its potential as a herbicide and insecticide . The presence of chlorine atoms enhances its efficacy against various pests and weeds.

Herbicidal Activity

Studies have suggested that chlorinated phenoxy compounds can effectively inhibit the growth of certain weeds. For example:

  • A field trial demonstrated that a similar compound reduced weed biomass by over 70% compared to untreated controls .

Insecticidal Activity

The insecticidal properties of related compounds have been documented extensively. Research indicates that tetraazole derivatives can disrupt the nervous systems of target insects:

Insect SpeciesLC50 (mg/L)
Aphid0.5
Beetle0.8

These results highlight the compound's potential as a selective insecticide with minimal impact on non-target species.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of Ethyl 2-(2,4-dichloro...) on human breast cancer cells (MCF7). The study found that treatment with the compound resulted in significant apoptosis (programmed cell death), suggesting its potential as a chemotherapeutic agent.

Case Study 2: Herbicide Development

In agricultural trials, formulations containing Ethyl 2-(2,4-dichloro...) were tested against common weeds in corn crops. The results showed a marked reduction in weed density and an increase in crop yield by approximately 15% compared to conventional herbicides.

Mechanism of Action

The specific mechanism by which this compound exerts its effects depends on the context of its application. Generally, its molecular structure allows it to interact with various biological targets:

  • Molecular Targets and Pathways: It may bind to enzyme active sites, disrupting normal enzyme function, or interact with receptor proteins, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on heterocyclic systems, substituent effects, biological activity, and physicochemical properties.

Heterocyclic Core and Substituent Effects

Compound Heterocyclic Core Key Substituents Notable Properties/Activity Reference
Target compound 1H-1,2,3,4-tetrazole 2,4-dichlorophenoxy, 4-chlorophenyl High lipophilicity; potential pesticidal
Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate (CEE4) None (carbamoyl group) 4-chlorophenylcarbamoyl Low bioactivity; attributed to ester instability
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-triazole 2,4-difluorophenyl, phenylsulfonyl Enhanced receptor binding (hypothesized)
Ethyl (3-tert-butyl-1-dimethylcarbamoyl-1H-1,2,4-triazol-5-ylthio)acetate 1,2,4-triazole tert-butyl, dimethylcarbamoyl Pesticidal (e.g., triazamate analogs)

Key Observations:

  • Chlorine substituents at the 2-, 4-, and 4′-positions enhance lipophilicity, favoring membrane penetration compared to fluorinated or sulfonated analogs .
  • Carbamoyl derivatives (e.g., CEE4) exhibit reduced activity due to ester instability, whereas tetrazole/triazole systems improve metabolic resistance .

Biological Activity

Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate (CAS No. 338961-65-2) is a complex organic compound with notable biological properties. Its molecular formula is C17H13Cl3N4O3C_{17}H_{13}Cl_3N_4O_3, and it has a molar mass of approximately 427.67 g/mol. The compound features a tetraazole ring, which is often associated with various pharmacological activities.

Chemical Structure

The structure of this compound can be represented as follows:

C17H13Cl3N4O3\text{C}_{17}\text{H}_{13}\text{Cl}_3\text{N}_4\text{O}_3

Biological Activity Overview

Research indicates that compounds containing tetraazole and phenoxy groups exhibit a range of biological activities including antimicrobial, anti-inflammatory, and potential anticancer effects. Below are detailed findings regarding the biological activity of this compound.

Antimicrobial Activity

Studies have shown that derivatives of tetraazole compounds can possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-tetraazol-1-yl)phenoxy)acetate was tested against various bacterial strains including Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (MRSA)25
Escherichia coli50
Bacillus subtilis20

Antifungal Activity

The compound has also been evaluated for antifungal properties:

  • Inhibition of Fungal Growth : Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-tetraazol-1-yl)phenoxy)acetate demonstrated effective inhibition against several fungal strains with varying degrees of potency .

Anti-inflammatory Properties

Research indicates that similar compounds within the tetraazole class exhibit anti-inflammatory effects:

Case Studies

A few case studies highlight the potential applications of Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-tetraazol-1-yl)phenoxy)acetate:

  • Case Study on Antimicrobial Efficacy : In a study involving various tetraazole derivatives, this compound showed significant bactericidal activity against both sensitive and resistant strains of bacteria. The study concluded that modifications in the phenoxy group could enhance activity.
  • Case Study on Cytotoxicity : Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

  • Methodology : The synthesis involves multi-step reactions, including hydrazide formation and cyclization. For example, describes refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by ice-water quenching and crystallization (65% yield). To improve yields:

  • Optimize solvent polarity (e.g., DMSO vs. ethanol) and reaction time.
  • Use catalytic acid (e.g., glacial acetic acid) for Schiff base formation in triazole synthesis .
    • Key Data :
StepConditionsYield
Hydrazide cyclizationDMSO, 18h reflux65%
Triazole formationEthanol, 4h refluxNot reported

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodology :

  • UV-Vis Spectroscopy : Detects π→π* transitions in aromatic systems (e.g., chlorophenyl groups) and inclusion complexes with β-cyclodextrin .
  • Melting Point Analysis : Validates purity (e.g., m.p. 141–143°C in ) .
  • NMR/FTIR : Confirms functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; aromatic protons in 1H NMR) .

Q. What solvent systems optimize recrystallization for high purity?

  • Methodology : Use mixed solvents (e.g., water-ethanol) to balance solubility and polarity. achieved crystallization using water-ethanol, which reduces impurities by selective solubility .

Q. How does the 4-chlorophenyl group influence stability under varying pH?

  • Methodology : Perform accelerated stability studies in buffers (pH 1–13). The electron-withdrawing Cl substituent enhances resistance to hydrolysis at acidic pH but may degrade under strong alkaline conditions due to ester cleavage .

Q. What initial biological screening assays are recommended?

  • Methodology :

  • Antimicrobial Assays : Disk diffusion against Gram+/Gram- bacteria (similar to ’s β-cyclodextrin complexes) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can molecular docking predict binding affinities with target enzymes?

  • Methodology : Use AutoDock4 ( ) to simulate ligand-receptor interactions. For example:

  • Parameterize the triazole ring as a hydrogen-bond acceptor.
  • Apply flexible sidechain docking for enzymes with active-site residues (e.g., HIV protease in ) .

Q. What strategies resolve contradictions in bioactivity data across assay models?

  • Methodology :

  • Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. whole-cell assays).
  • Analyze pharmacokinetic factors (e.g., membrane permeability differences in ’s inclusion complexes) .

Q. How do electronic effects of substituents impact nucleophilic reactivity?

  • Methodology :

  • Compare Hammett σ values for substituents (e.g., 4-Cl: σ = +0.23) to correlate with reaction rates.
  • Use DFT calculations to map electron density at reactive sites (e.g., triazole N-atoms) .

Q. What computational methods validate cyclodextrin inclusion complexes?

  • Methodology :

  • Molecular dynamics (MD) simulations to assess host-guest stability.
  • Compare experimental UV-Vis spectra ( ) with simulated spectra from TD-DFT .

Q. How can isotopic labeling track metabolic pathways in vitro?

  • Methodology :

  • Synthesize ¹⁴C-labeled analogs via halogen exchange (e.g., replace Cl with ¹⁴C in the chlorophenyl group).
  • Use LC-MS/MS to identify metabolites in hepatocyte models .

Notes

  • Data Contradictions : reports a 65% yield for triazole synthesis, while similar derivatives in show lower yields due to steric hindrance. Optimize substituent positions (e.g., para vs. ortho) to mitigate this .
  • Advanced Tools : AutoDock4 ( ) and DFT are critical for mechanistic studies, while β-cyclodextrin complexation ( ) enhances bioavailability .

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